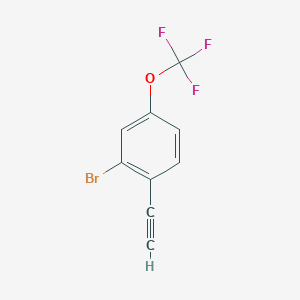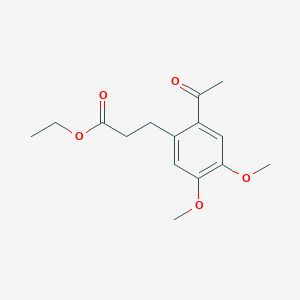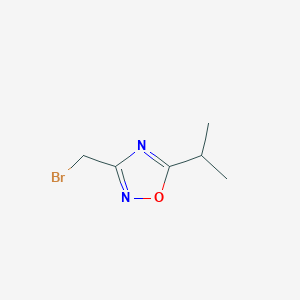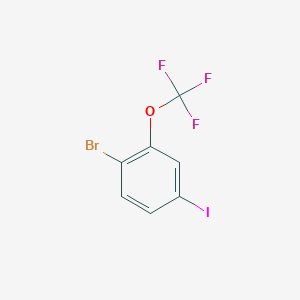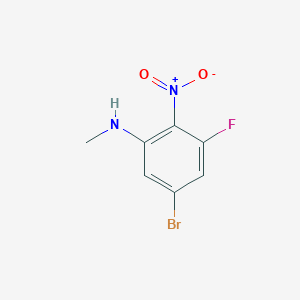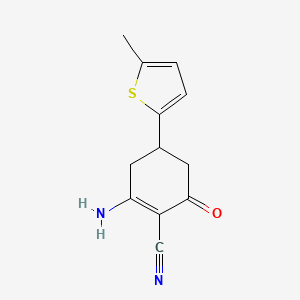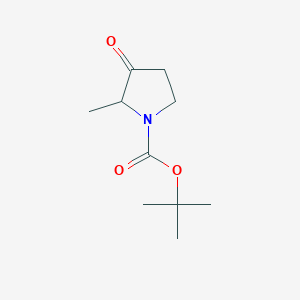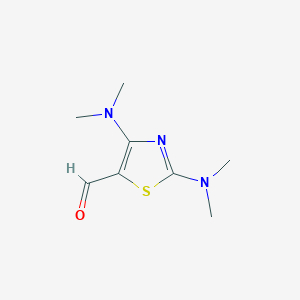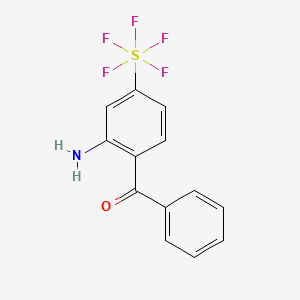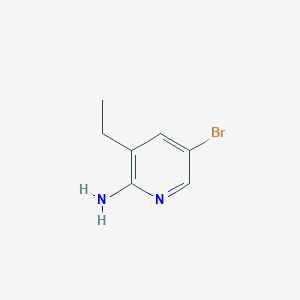
5-Bromo-3-ethylpyridin-2-amine
Übersicht
Beschreibung
5-Bromo-3-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-ethylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution and cross-coupling reactions makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to develop new therapeutic agents with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties enable the creation of materials with specific functionalities and enhanced performance .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 3-ethylpyridin-2-amine: The synthesis of 5-Bromo-3-ethylpyridin-2-amine can be achieved by brominating 3-ethylpyridin-2-amine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-3-ethylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Bromine or N-bromosuccinimide (NBS): For bromination.
Potassium carbonate (K2CO3) or sodium hydride (NaH): For substitution reactions.
Palladium catalyst and arylboronic acids: For cross-coupling reactions.
Major Products:
Substituted pyridines: Resulting from nucleophilic substitution.
Biaryl derivatives: Resulting from cross-coupling reactions.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-3-ethylpyridin-2-amine and its derivatives depends on the specific biological target and application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridin-3-amine: Similar structure with a methyl group instead of an ethyl group.
3-Bromo-5-ethylpyridin-2-amine: Bromine and ethyl groups are interchanged.
2-Amino-5-bromopyridine: Lacks the ethyl group.
Uniqueness: 5-Bromo-3-ethylpyridin-2-amine is unique due to the specific positioning of the bromine, ethyl, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group at the 3rd position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets .
Eigenschaften
IUPAC Name |
5-bromo-3-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVIQBPXESSJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
